molecular formula C6H16Cl2N2O2 B13452352 N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride

N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride

Cat. No.: B13452352
M. Wt: 219.11 g/mol
InChI Key: KJDAKYGIFYVABE-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride is a chemical compound that features both an amine and an amide functional group. This compound is often used in various chemical and biological applications due to its unique properties, such as its ability to form stable complexes with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride typically involves the reaction of 3-aminopropylamine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for various assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride exerts its effects involves the interaction of its amine and amide groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can alter the activity of enzymes or other proteins. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing the behavior of biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)methacrylamide hydrochloride
  • (3-aminopropyl)triethoxysilane

Uniqueness

N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride is unique due to its combination of amine and amide functional groups, which provide it with versatile reactivity and the ability to form stable complexes. This makes it particularly useful in applications requiring specific molecular interactions and modifications.

Properties

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

219.11 g/mol

IUPAC Name

N-(3-aminopropyl)-2-methoxyacetamide;dihydrochloride

InChI

InChI=1S/C6H14N2O2.2ClH/c1-10-5-6(9)8-4-2-3-7;;/h2-5,7H2,1H3,(H,8,9);2*1H

InChI Key

KJDAKYGIFYVABE-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCCCN.Cl.Cl

Origin of Product

United States

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